molecular formula C7H15NO B3383199 (4-Methylpiperidin-3-yl)methanol CAS No. 39844-73-0

(4-Methylpiperidin-3-yl)methanol

Cat. No.: B3383199
CAS No.: 39844-73-0
M. Wt: 129.2 g/mol
InChI Key: XKQYEHVFBWMPDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methylpiperidin-3-yl)methanol is an organic compound with the molecular formula C7H15NO It is a derivative of piperidine, featuring a hydroxymethyl group attached to the third carbon of the piperidine ring and a methyl group attached to the fourth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Reduction of 4-Methylpiperidin-3-one: : One common method involves the reduction of 4-methylpiperidin-3-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

  • Hydroxymethylation of 4-Methylpiperidine: : Another approach is the hydroxymethylation of 4-methylpiperidine using formaldehyde and a base such as sodium hydroxide (NaOH). This reaction proceeds via a Mannich-type mechanism, where the formaldehyde reacts with the amine to form the hydroxymethyl derivative.

Industrial Production Methods

In industrial settings, the production of (4-Methylpiperidin-3-yl)methanol often involves continuous flow processes to ensure high yield and purity. Catalytic hydrogenation of 4-methylpiperidin-3-one in the presence of a suitable catalyst (e.g., palladium on carbon) is a preferred method due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : (4-Methylpiperidin-3-yl)methanol can undergo oxidation to form 4-methylpiperidin-3-one. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : The compound can be further reduced to form 4-methylpiperidine using strong reducing agents like LiAlH4.

  • Substitution: : The hydroxyl group can be substituted with various functional groups through reactions with halogenating agents (e.g., thionyl chloride, SOCl2) to form corresponding chlorides, which can then undergo further nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

    Reduction: NaBH4 in ethanol, LiAlH4 in THF.

    Substitution: SOCl2 in dichloromethane (DCM), phosphorus tribromide (PBr3) in ether.

Major Products

    Oxidation: 4-Methylpiperidin-3-one.

    Reduction: 4-Methylpiperidine.

    Substitution: 4-Methylpiperidin-3-yl chloride.

Scientific Research Applications

Chemistry

(4-Methylpiperidin-3-yl)methanol is used as an intermediate in the synthesis of various organic compounds. Its hydroxyl group allows for further functionalization, making it a versatile building block in organic synthesis.

Biology

In biological research, this compound is used to study the structure-activity relationships of piperidine derivatives. It serves as a model compound for understanding the interactions of similar molecules with biological targets.

Medicine

The compound has potential applications in the development of pharmaceuticals, particularly in the synthesis of drugs targeting the central nervous system. Its structural similarity to other bioactive piperidine derivatives makes it a candidate for drug design and development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism by which (4-Methylpiperidin-3-yl)methanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The hydroxyl group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Piperidinemethanol: Similar structure but lacks the methyl group at the fourth position.

    3-Piperidinemethanol: Hydroxyl group attached to the third carbon but lacks the methyl group.

    4-Methylpiperidine: Lacks the hydroxymethyl group.

Uniqueness

(4-Methylpiperidin-3-yl)methanol is unique due to the presence of both a hydroxymethyl and a methyl group on the piperidine ring. This dual functionality allows for diverse chemical reactions and applications, distinguishing it from other piperidine derivatives.

Properties

IUPAC Name

(4-methylpiperidin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-6-2-3-8-4-7(6)5-9/h6-9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKQYEHVFBWMPDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Methylpiperidin-3-yl)methanol
Reactant of Route 2
(4-Methylpiperidin-3-yl)methanol
Reactant of Route 3
(4-Methylpiperidin-3-yl)methanol
Reactant of Route 4
(4-Methylpiperidin-3-yl)methanol
Reactant of Route 5
Reactant of Route 5
(4-Methylpiperidin-3-yl)methanol
Reactant of Route 6
(4-Methylpiperidin-3-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.